molecular formula C7H10O2 B2952553 4,5,5-trimethyl-2(5H)-furanone CAS No. 4182-41-6

4,5,5-trimethyl-2(5H)-furanone

Cat. No.: B2952553
CAS No.: 4182-41-6
M. Wt: 126.155
InChI Key: ULWRKJUYKWNTOW-UHFFFAOYSA-N
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Description

4,5,5-Trimethyl-2(5H)-furanone is an organic compound with a unique structure characterized by a furan ring substituted with three methyl groups. This compound is known for its electron-withdrawing properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

It is known that tcf is a strong electron acceptor , suggesting that it may interact with electron donors in biological systems.

Mode of Action

The mode of action of TCF involves its role as an electron acceptor . It is used in the engineering of push-pull dyes , where it accepts electrons from donor groups

Action Environment

Environmental factors can influence the action, efficacy, and stability of TCF. For instance, its fluorescence emission, used in the engineering of push-pull dyes, can be displayed in solution or solid state .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5,5-Trimethyl-2(5H)-furanone can be synthesized through several methods. One common approach involves the reaction of α-ketols with malononitrile in the presence of a base such as sodium ethoxide or lithium ethoxide . The reaction typically occurs at room temperature or under microwave irradiation, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5,5-Trimethyl-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring allows for substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,5,5-Trimethyl-2(5H)-furanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,5-Trimethyl-2(5H)-furanone stands out due to its unique furan ring structure with three methyl groups, which imparts distinct electron-withdrawing properties. This makes it particularly useful in applications requiring strong electron acceptors, such as in the synthesis of nonlinear optical chromophores and other advanced materials .

Properties

IUPAC Name

4,5,5-trimethylfuran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-4-6(8)9-7(5,2)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWRKJUYKWNTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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